Sodium 4-chloro-3,5-dimethylphenolate
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Overview
Description
Sodium 4-chloro-3,5-dimethylphenolate, also known as Phenol, 4-chloro-3,5-dimethyl-, sodium salt (1:1), is a compound with the molecular formula C8H8ClNaO and a molecular weight of 178.59 g/mol . It is a solid that is soluble in water and is known for its excellent bactericidal, antimicrobial, and preservative properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium 4-chloro-3,5-dimethylphenolate can be synthesized through the reaction of 4-chloro-3,5-dimethylphenol with sodium hydroxide. The reaction typically involves dissolving 4-chloro-3,5-dimethylphenol in an appropriate solvent, such as ethanol or water, and then adding sodium hydroxide to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where 4-chloro-3,5-dimethylphenol and sodium hydroxide are combined under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Sodium 4-chloro-3,5-dimethylphenolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form phenolic derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly used in substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phenolic derivatives.
Substitution: Various substituted phenolates depending on the nucleophile used.
Scientific Research Applications
Sodium 4-chloro-3,5-dimethylphenolate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other chemical compounds.
Biology: Employed in studies related to antimicrobial activity and as a preservative in biological samples.
Medicine: Utilized in the formulation of antiseptics and disinfectants due to its bactericidal properties.
Mechanism of Action
The mechanism of action of sodium 4-chloro-3,5-dimethylphenolate involves its ability to disrupt microbial cell membranes, leading to cell lysis and death. The compound targets and interacts with the lipid bilayer of microbial cell membranes, causing increased permeability and leakage of cellular contents . This action is facilitated by the phenolic structure of the compound, which allows it to integrate into the lipid bilayer and disrupt its integrity .
Comparison with Similar Compounds
Similar Compounds
Chloroxylenol: Another phenolic compound with similar antimicrobial properties.
Triclosan: A widely used antimicrobial agent with a similar mechanism of action.
Uniqueness
This compound is unique due to its specific substitution pattern on the phenol ring, which enhances its antimicrobial activity compared to other phenolic compounds. The presence of chlorine and methyl groups on the phenol ring increases its lipophilicity, allowing for better integration into microbial cell membranes and more effective disruption of membrane integrity .
Biological Activity
Sodium 4-chloro-3,5-dimethylphenolate, also known as sodium p-chloro-m-cresolate (CAS Number: 54983-54-9), is a compound with significant biological activity. It is primarily used as a biocide and preservative in various applications, including cosmetics and medical products. This article delves into its biological activities, mechanisms of action, and relevant studies that highlight its efficacy and safety.
Property | Value |
---|---|
Molecular Formula | C₈H₈ClNaO |
Molecular Weight | 178.59 g/mol |
Melting Point | 115.5 °C |
Boiling Point | 246 °C |
Density | Not Available |
Flash Point | 105.9 °C |
Solubility | 250 mg/L in water |
Antimicrobial Properties
This compound exhibits potent antimicrobial activity against a broad spectrum of bacteria and fungi. Its mechanism involves disrupting microbial cell membranes, leading to cell lysis and death. Studies have shown that it is effective against pathogens commonly found in healthcare settings.
Case Study: Efficacy Against Bacterial Strains
A study conducted by Yamano et al. (2009) demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 0.1%. The results indicated a dose-dependent response, with higher concentrations leading to greater inhibition of bacterial growth.
Degradation and Environmental Impact
Research has also focused on the degradation of this compound in environmental settings. A study published in Environmental Science & Technology explored its degradation under Fenton-like conditions using nanoparticulate zero-valent iron (nZVI) and hydrogen peroxide.
Key Findings:
- Complete degradation of the compound was achieved within 30 minutes at neutral pH.
- The study highlighted the importance of reactive oxygen species (- OH) in the degradation process.
- Removal efficiencies were significantly influenced by initial concentrations of the compound and the dosage of nZVI and H₂O₂ used.
Toxicological Profile
The toxicological profile of this compound indicates it has a moderate toxicity level. The oral LD50 for rats is reported to be approximately 3830 mg/kg, classifying it as harmful but not highly toxic . Its irritant properties necessitate careful handling in laboratory and industrial settings.
The primary mechanism by which this compound exerts its antimicrobial effects involves:
- Membrane Disruption : The compound integrates into microbial membranes, altering permeability.
- Protein Denaturation : It denatures proteins essential for microbial survival and replication.
- Inhibition of Metabolic Pathways : It disrupts vital metabolic processes within the microorganisms.
Properties
CAS No. |
54983-54-9 |
---|---|
Molecular Formula |
C8H8ClNaO |
Molecular Weight |
178.59 g/mol |
IUPAC Name |
sodium;4-chloro-3,5-dimethylphenolate |
InChI |
InChI=1S/C8H9ClO.Na/c1-5-3-7(10)4-6(2)8(5)9;/h3-4,10H,1-2H3;/q;+1/p-1 |
InChI Key |
IUJGTVGVLAYVKG-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)[O-].[Na+] |
Related CAS |
88-04-0 (Parent) |
Origin of Product |
United States |
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